3-Fluoro-4-methylpyridin-2-amine hydrochloride
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Overview
Description
3-Fluoro-4-methylpyridin-2-amine hydrochloride is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methylpyridin-2-amine hydrochloride typically involves the fluorination of 4-methylpyridin-2-amine. One common method is the use of Selectfluor® as a fluorinating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium bicarbonate, to facilitate the substitution of a hydrogen atom with a fluorine atom on the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing readily available starting materials and reagents. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylpyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Fluoro-4-methylpyridin-2-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their enhanced biological activity and stability.
Industry: The compound is used in the development of new materials with specific properties, such as increased resistance to degradation
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This can modulate various biological pathways, leading to desired therapeutic effects or enhanced chemical stability .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-trifluoromethylpyridine: Another fluorinated pyridine with similar applications in pharmaceuticals and agrochemicals.
2-Fluoro-4-methylpyridine: A precursor in the synthesis of 3-Fluoro-4-methylpyridin-2-amine hydrochloride.
3-Fluoro-2-methylpyridine: A structural isomer with different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group on the pyridine ring can enhance its reactivity and stability compared to other fluorinated pyridines .
Properties
Molecular Formula |
C6H8ClFN2 |
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Molecular Weight |
162.59 g/mol |
IUPAC Name |
3-fluoro-4-methylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H7FN2.ClH/c1-4-2-3-9-6(8)5(4)7;/h2-3H,1H3,(H2,8,9);1H |
InChI Key |
WZRXHRBTZNIJHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)N)F.Cl |
Origin of Product |
United States |
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